molecular formula C17H20ClN3O3 B2680694 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile CAS No. 1903559-73-8

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2680694
CAS No.: 1903559-73-8
M. Wt: 349.82
InChI Key: BGLHELQAVWPGOF-UHFFFAOYSA-N
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Description

1-[5-Chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is a synthetic organic compound featuring a 5-chloropyridine core substituted with an oxan-4-yloxy (tetrahydropyranyloxy) group at the 6-position and a piperidine-4-carbonitrile moiety linked via a carbonyl group at the 3-position. This structure combines a heteroaromatic system with a lipophilic tetrahydropyran group and a polar carbonitrile-functionalized piperidine ring. The chloro substituent enhances electrophilicity and may influence binding interactions in biological targets, while the oxan-4-yloxy group contributes to metabolic stability and membrane permeability due to its ether linkage and cyclic ether structure.

Properties

IUPAC Name

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-15-9-13(17(22)21-5-1-12(10-19)2-6-21)11-20-16(15)24-14-3-7-23-8-4-14/h9,11-12,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLHELQAVWPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of heterocyclic compounds that have shown promise in drug discovery. Its structural features suggest potential interactions with biological targets, making it an interesting candidate for further research.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies have suggested that derivatives of this compound can induce differentiation in cancer cell lines, particularly in acute myeloid leukemia (AML) models. For instance, a related compound was found to promote myeloid differentiation in primary human IDH1 R132H AML cells in vitro .
  • Enzyme Inhibition : The compound has potential as an allosteric inhibitor for certain enzymes involved in metabolic pathways. This could lead to novel therapeutic strategies for metabolic disorders.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of compounds related to 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile. These compounds were tested for their ability to inhibit tumor growth in vitro and showed promising results, indicating their potential as anticancer agents .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The results demonstrated that the compound could modulate enzyme activity, suggesting a pathway for therapeutic intervention .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces differentiation in AML cells
Enzyme InhibitionModulates enzyme activity related to cancer metabolism

Mechanism of Action

The mechanism of action of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Features Key Functional Groups Physicochemical Implications Potential Applications
1-[5-Chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile Not provided 5-Chloropyridine core, oxan-4-yloxy, piperidine-4-carbonitrile Chloro, tetrahydropyranyl ether, carbonyl, carbonitrile High lipophilicity (oxan group), moderate polarity (carbonitrile) CNS therapeutics, enzyme inhibitors
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 2640845-93-6 5-Chloropyridine core, piperazinyl, dimethylaminopyrimidine Chloro, piperazine, pyrimidine, dimethylamino Higher polarity (piperazine), basicity (dimethylamino) Kinase inhibitors, anticancer agents
Piperidine-4-carbonitrile hydrochloride 240401-22-3 Piperidine-4-carbonitrile with HCl salt Carbonitrile, hydrochloride salt High solubility (ionic form), acidic Synthetic intermediate

Key Differences and Implications

Core Substitutions: The target compound’s oxan-4-yloxy group provides enhanced lipophilicity compared to the piperazinyl-pyrimidine group in the compound from . The dimethylaminopyrimidine substituent in the compound introduces basicity and hydrogen-bonding capacity, which may improve binding to kinase ATP pockets .

Piperidine vs. Piperazine :

  • The piperidine-4-carbonitrile in the target compound is less polar than the piperazine in the analog, reducing solubility but increasing metabolic stability. Piperazine’s basic nitrogen could lead to faster systemic clearance .

Salt Form :

  • Piperidine-4-carbonitrile hydrochloride () exhibits high solubility due to its ionic form, making it a versatile intermediate. In contrast, the target compound’s neutral form may require formulation optimization for bioavailability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving:

  • Condensation : Reacting halogenated pyridine intermediates (e.g., 5-chloro-6-hydroxypyridine-3-carbonitrile) with oxan-4-yl ether derivatives under basic conditions.
  • Cyclization : Catalytic cyclization using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene.
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity (common for research-grade material) .
    • Critical Data : Reported yields range from 40–65%, depending on solvent choice and catalyst loading.

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., oxan-4-yloxy group at C6 of pyridine).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 378.12).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no acute toxicity reported, but precaution advised).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial).
  • Structural Confounds : Check for stereochemical purity (chiral centers in piperidine or oxane moieties may alter activity).
  • Solubility Adjustments : Use DMSO/water mixtures to ensure consistent bioavailability in cell-based assays .
    • Example Data Conflict : A 2023 study reported antifungal activity (MIC = 8 µg/mL), while a 2024 paper found no effect—likely due to differences in fungal strains .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target enzymes (e.g., CYP450 isoforms) using software like AutoDock Vina.
  • SAR Modifications : Replace the oxan-4-yloxy group with smaller ethers (e.g., tetrahydrofuran) to reduce off-target binding.
  • Competitive Assays : Use fluorescence polarization to measure binding affinity against homologous enzymes .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store at 25°C, 40°C, and 60°C with 75% humidity. Monitor via HPLC for 30 days.
  • Light Sensitivity : Protect from UV light; degradation products include 5-chloronicotinic acid derivatives.
  • Recommended Storage : –20°C under argon, with desiccant .

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